Kinase Binding Profile: Amino-quinoline vs. Amino-isoquinoline Core Scaffold
The quinoline core of the target compound represents a critical structural determinant for target engagement. A direct SAR study demonstrated that modifying the core of an aminoisoquinoline benzamide to an aminoquinoline (as in this compound) or an aminoquinazoline completely abrogated FLT3 and Src-family kinase binding. While the study does not provide an IC50 for the quinoline analog, the loss of binding was qualitative and complete [1].
| Evidence Dimension | Kinase binding (FLT3 and Src-family) |
|---|---|
| Target Compound Data | Binding abrogated (inactive) |
| Comparator Or Baseline | Aminoisoquinoline benzamides (potent FLT3/Src-family inhibitors) |
| Quantified Difference | From potent inhibition to complete loss of binding |
| Conditions | In vitro kinase binding assays; cell-based proliferation assays in FLT3-driven AML cell lines (MV4-11, MOLM-14) [1] |
Why This Matters
This indicates the compound is unsuitable as a FLT3 or Src-family kinase inhibitor, defining a clear boundary of its biological utility and preventing its misapplication in kinase research.
- [1] Larocque E, Naganna N, Ma X, Opoku-Temeng C, Carter-Cooper B, Chopra G, Lapidus RG, Sintim HO. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future Medicinal Chemistry. 2017;9(11):1213-1225. PMID: 28490193. View Source
